molecular formula C19H17N3O3 B11188668 1,3-dimethyl-8-phenyl-8,9-dihydro-7H-pyrimido[4,5-b]quinoline-2,4,6-trione CAS No. 775292-67-6

1,3-dimethyl-8-phenyl-8,9-dihydro-7H-pyrimido[4,5-b]quinoline-2,4,6-trione

Cat. No.: B11188668
CAS No.: 775292-67-6
M. Wt: 335.4 g/mol
InChI Key: VZZCFOWJTLPKRM-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrimidine and quinoline ring system, which contributes to its unique chemical properties and reactivity.

Properties

CAS No.

775292-67-6

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

1,3-dimethyl-8-phenyl-8,9-dihydro-7H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C19H17N3O3/c1-21-17-14(18(24)22(2)19(21)25)10-13-15(20-17)8-12(9-16(13)23)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

VZZCFOWJTLPKRM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(C=C2C(=O)N(C1=O)C)C(=O)CC(C3)C4=CC=CC=C4

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of the Schiff Base Intermediate : Benzaldehyde reacts with 5-aminouracil to generate an imine intermediate, which undergoes nucleophilic attack by dimedone’s enolic hydroxyl group.

  • Cyclization : Intramolecular cyclization forms the tetrahydropyrimidoquinoline skeleton.

  • Oxidative Aromatization : Prolonged heating or aerial oxidation converts the tetrahydro intermediate to the dihydro derivative.

Optimization Data :

ParameterValueYield (%)
SolventDMF85–90
Microwave Power (W)60092
Time (s)60–13089–94
Conventional Reflux2–6 h75–80

The microwave-assisted method reduces reaction time from hours to seconds while improving yields by 15–20% compared to thermal conditions. Post-synthesis, methylation at N1 and N3 is achieved using methyl iodide and anhydrous potassium carbonate in DMF, yielding the target compound (85% yield).

Acidic Nano-Catalyzed Cyclization Under Solvent-Free Conditions

A novel graphene oxide-based nanocatalyst (GO/Fe3O4@PTRMS@BDSA@SO3H) enables solvent-free synthesis at low temperatures. This approach emphasizes green chemistry principles.

Protocol:

  • Catalyst Preparation : 1,3-Benzenedisulfonyl amide (BDSA) is immobilized on magnetic graphene oxide and sulfonated.

  • Cyclocondensation : Equimolar 5-aminouracil, benzaldehyde, and dimedone are mixed with 10 mg catalyst at 60°C for 40 min.

  • Methylation : In situ methylation using dimethyl sulfate under catalysis yields the final product.

Performance Metrics :

  • Catalyst Loading : 5 wt% (optimal)

  • Turnover Frequency (TOF) : 12.4 h⁻¹

  • Reusability : 4 cycles with <5% activity loss

This method achieves 94% yield with a 98% atom economy, surpassing traditional approaches in sustainability.

Four-Component Coupling Strategy

A four-component reaction involving 5-aminouracil, benzaldehyde, dimedone, and methylamine hydrochloride constructs the target compound in a single step.

Key Advantages :

  • Convergence : Simultaneous formation of multiple bonds.

  • Regioselectivity : Methylamine directs substitution at N1 and N3 via nucleophilic attack.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Time: 4 h

  • Yield: 88%

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeEco-FriendlinessScalability
Microwave Irradiation922 minModerateHigh
Nano-Catalyzed9440 minHighModerate
Four-Component884 hModerateHigh

Structural Characterization :

  • IR Spectroscopy : Peaks at 1709 cm⁻¹ (C=O), 1657 cm⁻¹ (C=N).

  • 1H NMR : δ 0.89–0.99 (dimethyl), 5.53 (N–CH–N), 7.2–7.6 (aryl).

  • 13C NMR : 165 ppm (C=O), 152 ppm (C=N).

Challenges and Optimization Strategies

  • Regioselectivity in Methylation :

    • Use of phase-transfer catalysts (e.g., TBAB) enhances methylation at N1/N3.

    • Lower temperatures (0–5°C) minimize over-alkylation.

  • Purification :

    • Recrystallization from ethanol removes unreacted dimedone.

    • Column chromatography (SiO2, ethyl acetate/hexane) isolates regioisomers.

Industrial-Scale Considerations

  • Cost Analysis : Nano-catalysts reduce reagent costs by 30% but require initial investment in magnetic separation systems.

  • Safety : Solvent-free methods mitigate flammability risks, aligning with OSHA guidelines .

Chemical Reactions Analysis

Multicomponent Condensation Reactions

The compound is primarily synthesized via a one-pot MCR of:

  • 6-Amino-1,3-dimethyluracil (1.0 mmol),

  • Dimedone (1.0 mmol),

  • Aromatic aldehydes (e.g., benzaldehyde derivatives) (1.0 mmol),

  • Trityl chloride (TrCl) (10 mol%) as a carbocationic catalyst in chloroform under reflux .

Mechanism :

  • TrCl generates a carbocationic intermediate, activating the aldehyde.

  • Dimedone undergoes Knoevenagel condensation with the activated aldehyde.

  • 6-Amino-1,3-dimethyluracil reacts via Michael addition, followed by cyclodehydration to form the pyrimidoquinoline core .

Key Data :

CatalystSolventTemp (°C)Time (h)Yield (%)
Trityl ClCHCl₃61 (reflux)1.5–2.585–92

Formylation Reactions

The compound undergoes Vilsmeier-Haack formylation to introduce aldehyde groups:

  • Reagents : POCl₃/DMF (1:1) at 0–5°C, followed by hydrolysis.

  • Outcome : Selective formylation at the C7 position .

Representative Data :

Starting MaterialProductYield (%)
5-(4-Chlorophenyl)-derivative 7-Formyl-5-(4-chlorophenyl)-analog71

Comparative Analysis of Catalytic Systems

CatalystReaction Time (h)Yield (%)TOF* (h⁻¹)TON*
Trityl Cl 1.5–2.585–9256–618.5–9.2
H₃PW₁₂O₄₀ 3–478–8526–287.8–8.5
No Catalyst 16–2287–98N/AN/A

*TOF = Turnover frequency; TON = Turnover number .

Reaction Monitoring and Purification

  • TLC Analysis : Ethyl acetate/hexane (3:7) for progress tracking .

  • Purification : Recrystallization in aqueous ethanol (70%) .

Structural Influences on Reactivity

  • Methyl Groups (C1, C3) : Enhance steric stability, favoring regioselective cyclization.

  • Phenyl Group (C8) : Electron-withdrawing substituents (e.g., -Cl, -NO₂) increase electrophilicity at the quinoline ring, facilitating nucleophilic attacks .

Biological Relevance

This synthesis and functionalization data provide a foundation for tailoring pyrimidoquinoline derivatives for pharmaceutical applications. Experimental protocols emphasize green chemistry principles (e.g., solvent reduction, catalyst reuse) .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that pyrimidoquinoline derivatives exhibit potent anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .

Case Study:
A specific derivative was tested against breast cancer cells (MCF-7) and showed an IC50 value of 15 µM, indicating strong potential for development as an anticancer agent .

2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that it can inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of Alzheimer's by enhancing cholinergic neurotransmission .

Case Study:
In vitro assays demonstrated that the compound improved cognitive functions in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and promoting neuronal survival .

1. Antimicrobial Properties
1,3-Dimethyl-8-phenyl-8,9-dihydro-7H-pyrimido[4,5-b]quinoline-2,4,6-trione has shown antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

This broad-spectrum antimicrobial activity positions the compound as a candidate for developing new antibiotics .

2. Antioxidant Activity
The compound exhibits significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. It scavenges free radicals effectively and enhances the body's natural antioxidant defenses.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their function. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-8-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is unique due to its specific substitution pattern and the presence of both pyrimidine and quinoline rings. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

1,3-Dimethyl-8-phenyl-8,9-dihydro-7H-pyrimido[4,5-b]quinoline-2,4,6-trione is a synthetic compound that belongs to the class of pyrimidoquinolines. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. The structural features of this compound suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves the condensation of 6-aminopyrimidine derivatives with appropriate aldehydes under specific conditions. For example, a common method includes the reaction of 6-aminopyrimidine-2,4(1H,3H)-dione and 4-methylbenzaldehyde using a solid acid catalyst under ultrasonic irradiation to yield high purity and yield of the target compound .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidoquinoline derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MDA-MB-468 (Breast)10.5
A498 (Renal)8.2
HepG2 (Liver)15.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of this compound have also been explored. The compound has demonstrated effectiveness against several bacterial strains and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
  • Interference with DNA Replication : The structure suggests potential interaction with DNA or RNA polymerases.

Case Studies

A notable case study involved evaluating the efficacy of this compound in combination with traditional chemotherapeutics in a mouse model bearing human tumor xenografts. The study revealed that co-administration enhanced tumor regression compared to monotherapy with either agent alone .

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization often involves catalyst selection, solvent systems, and reaction time. For example, Fe(DS)₃ (iron dodecyl sulfate), a Lewis acid-surfactant-combined catalyst, enhances reaction efficiency under ultrasound irradiation by promoting cyclization and reducing side reactions . Traditional methods using ethanol/sodium ethoxide mixtures require prolonged heating (6+ hours) but achieve moderate yields via intramolecular addition of intermediates like cyano groups . Key steps include:

  • Catalyst Screening : Test Fe(DS)₃ vs. traditional bases (e.g., NaOEt) for rate acceleration.
  • Sonication : Apply ultrasound (20–40 kHz) to reduce reaction time and improve homogeneity.
  • Purification : Use column chromatography (e.g., dichloromethane:ethyl acetate:petroleum ether = 3:1:4) to isolate pure products .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:
A combination of ¹H/¹³C NMR , IR , and X-ray crystallography is essential:

  • NMR : Key signals include δ 3.24 ppm (N-CH₃ groups) and aromatic protons at δ 6.65–6.89 ppm . Carbonyl stretches in IR (1705 cm⁻¹) confirm trione moieties .
  • X-ray Crystallography : Resolves crystal packing (triclinic system, space group P1) and bond angles (e.g., α = 95.898°) for absolute configuration validation .

Advanced: How do substituent modifications impact biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:
Systematic substitution at positions 2, 4, and 6 alters bioactivity. For example:

  • Phenyl Group (Position 8) : Enhances lipophilicity, improving membrane permeability.
  • Methoxy or Halogen Substituents : Electron-withdrawing groups (e.g., Cl, F) at position 5 increase antimicrobial potency by 30–50% .
  • Methyl Groups (Positions 1 and 3) : Reduce metabolic degradation, as shown in pyrido[2,3-d]pyrimidine analogs with >80% bioavailability in rats .
    Experimental Design : Synthesize derivatives (e.g., 8-(4-methoxyphenylthio)-substituted analogs) and test against target enzymes (e.g., p38α MAP kinase) using inhibition assays .

Advanced: How can solvent polarity influence reaction pathways during cyclization?

Methodological Answer:
Polar aprotic solvents (e.g., DMF) stabilize intermediates via hydrogen bonding, favoring intramolecular cyclization over dimerization. For example:

  • Ethanol/NaOEt : Generates thiourea/urea intermediates that cyclize via ammonia elimination .
  • DMF : Stabilizes enolate intermediates in trione formation, as evidenced by in situ IR monitoring of carbonyl stretches .
    Data Contradiction Note : Conflicting reports on DMF’s role in byproduct formation (e.g., solvate structures vs. pure crystals) require controlled humidity during crystallization .

Advanced: What computational tools predict regioselectivity in electrophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites. For this compound:

  • Position 9 : High Fukui indices (f⁻ > 0.15) predict susceptibility to electrophilic attack.
  • Position 7 : Steric hindrance from the 8-phenyl group reduces reactivity .
    Validation : Compare DFT-predicted sites with experimental halogenation outcomes (e.g., bromination at position 9 in pyrimidoquinoline derivatives) .

Basic: How is crystallographic data used to resolve stereochemical ambiguities?

Methodological Answer:
X-ray diffraction provides:

  • Unit Cell Parameters : a = 8.8252 Å, b = 10.289 Å, c = 12.316 Å, and angles (α, β, γ) defining triclinic symmetry .
  • Hydrogen Bonding : O–H···N interactions (2.8–3.1 Å) stabilize the lattice, critical for polymorph identification.
    Protocol : Refine data using SHELX-97 and validate with R-factor (< 0.05) .

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:

  • Lyophilization : Reduces hydrolytic degradation by removing water (residual < 0.1%).
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic solutions to prevent trione ring oxidation .
  • Stability Testing : Monitor via HPLC under accelerated conditions (40°C/75% RH for 6 months) .

Advanced: How are kinetic vs. thermodynamic products controlled in multicomponent reactions?

Methodological Answer:

  • Temperature Control : Low temperatures (0–5°C) favor kinetic products (e.g., linear intermediates), while reflux (80°C) drives thermodynamic cyclization .
  • Catalyst Loading : Fe(DS)₃ (10 mol%) under ultrasound shifts equilibrium toward the fused pyrimidoquinoline core .
    Case Study : Isolate intermediates (e.g., compound 8 in Scheme 3 ) to track pathway dominance.

Basic: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile:water = 70:30) to detect impurities >0.1% .
  • LC-MS/MS : Identify byproducts (e.g., de-methylated analogs) with m/z shifts of ±15 Da .

Advanced: How do steric and electronic effects influence tautomeric equilibria?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., 8-phenyl) disfavor enol tautomers by increasing ring strain.
  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) stabilize keto forms, verified via ¹H NMR (disappearance of enolic OH at δ 10–12 ppm) .
    Experimental Design : Synthesize tautomer-locked analogs (e.g., methylated enols) to compare bioactivity .

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